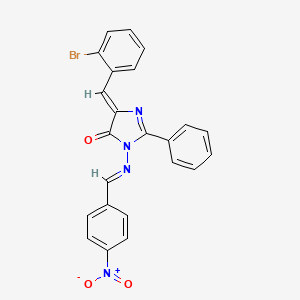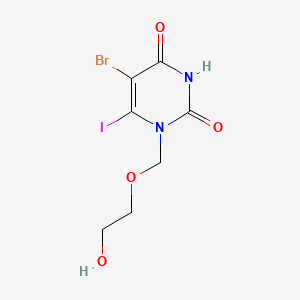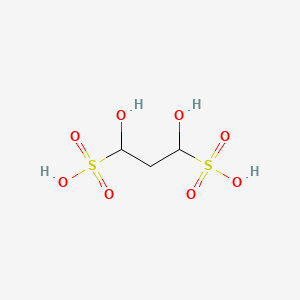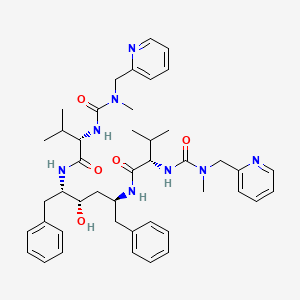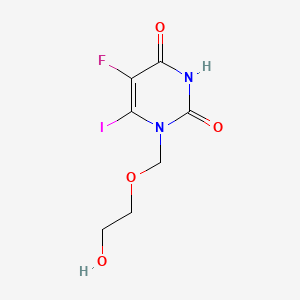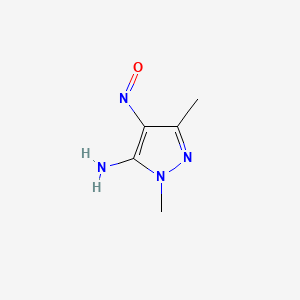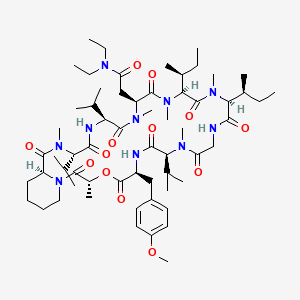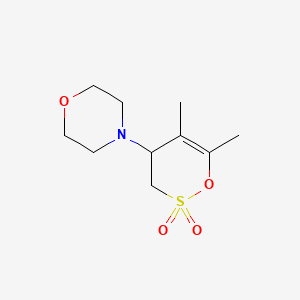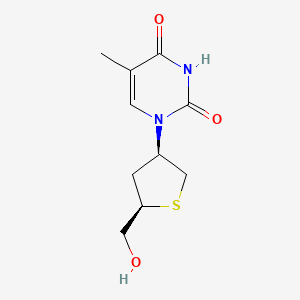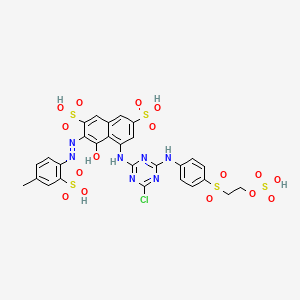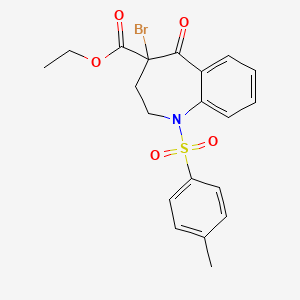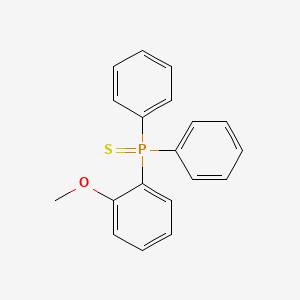
2-Methyl-6-(1-naphthoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(1-naphthoyl)benzoic acid is a chemical compound with the molecular formula C19H14O3 It is known for its unique structure, which includes a benzoic acid core substituted with a methyl group and a naphthoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-naphthoyl)benzoic acid typically involves the acylation of 2-methylbenzoic acid with 1-naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 2-methylbenzoic acid and 1-naphthoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(1-naphthoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of naphthyl derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-(1-naphthoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(1-naphthoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparación Con Compuestos Similares
2-Methyl-6-(1-naphthoyl)benzoic acid can be compared with other similar compounds, such as:
2-Methylbenzoic Acid: Lacks the naphthoyl group, resulting in different reactivity and applications.
1-Naphthoylbenzoic Acid: Similar structure but without the methyl substitution, leading to variations in chemical behavior.
Benzoic Acid Derivatives: Various substituted benzoic acids with different functional groups, each with unique properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
38119-05-0 |
|---|---|
Fórmula molecular |
C19H14O3 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
2-methyl-6-(naphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C19H14O3/c1-12-6-4-11-16(17(12)19(21)22)18(20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,21,22) |
Clave InChI |
BXZKSJZKQCAGIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



